2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the phenyl ring with chlorine and fluorine substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and sustainable production. The use of tert-butoxycarbonyl (Boc) protecting groups is common in industrial synthesis due to their stability and ease of removal under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Carbodiimides such as EDC or DCC are used as coupling agents in the presence of a base.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine.
Coupling Reactions: Products include peptides or amides.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthetic processes, while the amino group can form hydrogen bonds or ionic interactions with biological targets. The phenyl ring with chlorine and fluorine substituents can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
- Nα-BOC-(S)-β-aminoalanine
- Nα-Boc-L-β-aminoalanine
- N2-(tert-Butoxycarbonyl)-(S)-2,3-diaminopropionic acid
- N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- Boc-Dpr-OH
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity in various applications, making it a valuable tool in research and industrial processes.
Properties
CAS No. |
1259983-03-3 |
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Molecular Formula |
C14H17ClFNO4 |
Molecular Weight |
317.7 |
Purity |
95 |
Origin of Product |
United States |
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